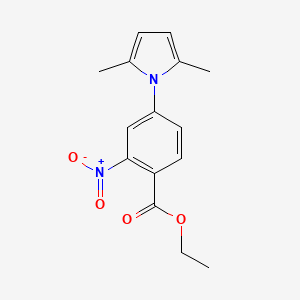
ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of quinoline, which is known for its diverse biological activities. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. It has also been suggested that this compound may interact with DNA and RNA, leading to the inhibition of protein synthesis and cell death.
Biochemical and Physiological Effects:
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been shown to inhibit viral replication by interfering with viral entry and replication. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity. It also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate. One direction is to further investigate the mechanism of action of this compound and its potential targets in various biological systems. Another direction is to develop new derivatives of ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate with improved biological activities and pharmacokinetic properties. Additionally, the potential applications of this compound in the treatment of various diseases, such as cancer, viral infections, and neurodegenerative diseases, should be explored further.
Méthodes De Synthèse
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the final product. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate, which is then cyclized to form the final product. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline intermediate, which is then oxidized to form the final product.
Applications De Recherche Scientifique
Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been shown to have neuroprotective and anti-inflammatory properties. Ethyl (8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetate has been used as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-20-14(18)9-16-10(2)8-12(17)11-6-5-7-13(19-3)15(11)16/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLIDVIGOGVICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C1C(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)
![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)
![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)


![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)


![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)

